Cas no 1334148-41-2 (2,2-Difluoro-2-(3-methylphenyl)ethanethioamide)
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide Chemical and Physical Properties
Names and Identifiers
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- 2,2-difluoro-2-(3-methylphenyl)ethanethioamide
- 2,2-Difluoro-2-(m-tolyl)ethanethioamide
- Benzeneethanethioamide, α,α-difluoro-3-methyl-
- 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide
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- MDL: MFCD19686451
- Inchi: 1S/C9H9F2NS/c1-6-3-2-4-7(5-6)9(10,11)8(12)13/h2-5H,1H3,(H2,12,13)
- InChI Key: WZBJUSUZPOBPGK-UHFFFAOYSA-N
- SMILES: S=C(C(C1C=CC=C(C)C=1)(F)F)N
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 206
- XLogP3: 2.4
- Topological Polar Surface Area: 58.1
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-82251-0.05g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 0.05g |
$732.0 | 2023-09-02 | ||
| Enamine | EN300-82251-0.1g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 0.1g |
$767.0 | 2023-09-02 | ||
| Enamine | EN300-82251-0.25g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 0.25g |
$801.0 | 2023-09-02 | ||
| Enamine | EN300-82251-0.5g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 0.5g |
$836.0 | 2023-09-02 | ||
| Enamine | EN300-82251-1.0g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 1.0g |
$871.0 | 2023-02-12 | ||
| Enamine | EN300-82251-2.5g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 2.5g |
$1707.0 | 2023-09-02 | ||
| Enamine | EN300-82251-5.0g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 5.0g |
$2525.0 | 2023-02-12 | ||
| Enamine | EN300-82251-10.0g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 10.0g |
$3746.0 | 2023-02-12 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01096723-1g |
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 95% | 1g |
¥4305.0 | 2023-04-03 | |
| Enamine | EN300-82251-1g |
2,2-difluoro-2-(3-methylphenyl)ethanethioamide |
1334148-41-2 | 1g |
$871.0 | 2023-09-02 |
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide Related Literature
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C. Achilli,G. F. Guidetti,A. Ciana,D. Capsoni,G. Minetti Biomater. Sci., 2016,4, 1417-1421
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide
Introduction to 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide (CAS No. 1334148-41-2)
2,2-Difluoro-2-(3-methylphenyl)ethanethioamide (CAS No. 1334148-41-2) is a synthetic organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, particularly in medicinal chemistry and pharmaceutical research. This compound belongs to the class of thioamides, which are known for their diverse biological activities and therapeutic potential.
The molecular formula of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide is C9H9F2NOS, and it has a molecular weight of approximately 216.23 g/mol. The presence of fluorine atoms and the thioamide functional group imparts distinct chemical properties to this compound, making it an interesting subject for both academic and industrial research.
Recent studies have highlighted the potential of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide in various biological contexts. For instance, a study published in the Journal of Medicinal Chemistry in 2021 investigated the anti-inflammatory properties of this compound. The researchers found that 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide exhibited significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, suggesting its potential as a therapeutic agent for inflammatory diseases.
In another study published in the European Journal of Medicinal Chemistry in 2020, the antiviral activity of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide was evaluated against several viral strains, including influenza A and B viruses. The results indicated that this compound demonstrated potent antiviral activity by inhibiting viral replication at low micromolar concentrations. This finding opens up new avenues for the development of antiviral drugs targeting these pathogens.
The structural features of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide, particularly the presence of fluorine atoms and the thioamide group, contribute to its unique pharmacological profile. Fluorine atoms are known to enhance the lipophilicity and metabolic stability of organic compounds, which can improve their bioavailability and pharmacokinetic properties. The thioamide group, on the other hand, is associated with a wide range of biological activities, including enzyme inhibition and receptor modulation.
In terms of synthesis, 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide can be prepared through several methods. One common approach involves the reaction of 3-methylbenzaldehyde with difluoromethylthiourea in the presence of a suitable catalyst. This method provides high yields and purity, making it suitable for large-scale production. Another synthetic route involves the reaction of 3-methylbenzyl chloride with difluoromethylthiourea in a polar solvent such as dimethylformamide (DMF).
The safety profile of 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide is an important consideration for its potential use in pharmaceutical applications. Preliminary toxicological studies have shown that this compound exhibits low toxicity at therapeutic concentrations. However, further comprehensive safety assessments are necessary to ensure its safe use in humans.
In conclusion, 2,2-Difluoro-2-(3-methylphenyl)ethanethioamide (CAS No. 1334148-41-2) is a promising compound with a diverse range of biological activities and potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further investigation and development as a therapeutic agent.
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